molecular formula C20H19NO4 B2460194 METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE CAS No. 714206-26-5

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE

Cat. No.: B2460194
CAS No.: 714206-26-5
M. Wt: 337.375
InChI Key: ZLORNDRIUWWBPC-UHFFFAOYSA-N
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Description

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a structurally complex organic compound featuring:

  • A methyl benzoate backbone.
  • An acetamido linker connecting the benzoate moiety to a 6,7-dimethyl-1-benzofuran core.

This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines aromatic, heterocyclic, and ester functionalities .

Properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-8-9-15-14(11-25-19(15)13(12)2)10-18(22)21-17-7-5-4-6-16(17)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLORNDRIUWWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzofuran ring system allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Modified Benzofuran Substituents

Compounds sharing the benzofuran core but differing in substituents exhibit distinct properties:

Compound Name Substituents on Benzofuran Key Differences Biological/Physical Impact
2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE 6,7-dimethyl Lacks benzoate and cyclopentathiophene Simpler structure; reduced lipophilicity and potential bioavailability
7-BROMO-2,3-DIHYDROBENZOFURAN Bromine at position 7 Saturated dihydrobenzofuran ring Altered electron density; potential for halogen bonding
2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-AMINE Amine at position 7 Basic functional group Enhanced solubility and potential for targeting amine receptors

Heterocyclic Core Variants: Benzofuran vs. Benzothiophene/Thiazole

Replacing the benzofuran core with benzothiophene or thiazole alters reactivity and bioactivity:

Compound Class Core Structure Example Compound Unique Features
Benzothiophene Sulfur-containing ETHYL 2-(2H-CHROMENE-3-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE Greater lipophilicity; sulfur enables radical scavenging
Thiazole Nitrogen-sulfur heterocycle 2-Aminothiazole derivatives Strong hydrogen-bonding capacity; antimicrobial activity

Key Insight: The benzofuran’s oxygen atom (vs.

Substituent Variations on the Benzoate/Acetamido Moieties

Modifications to the ester or acetamido groups significantly impact applications:

Compound Name Substituent on Benzoate/Acetamido Functional Impact
METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE Morpholino and dimethylphenoxy groups Enhanced solubility and kinase inhibition potential
Methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate Quinoline sulfanyl group Cytotoxicity via intercalation or topoisomerase inhibition
ETHYL 2-(6-BUTYL-2-IMINO-BENZOTHIAZOL)ACETATE Butyl group on benzothiazole Increased hydrophobic interactions

Key Insight: The target compound’s methyl benzoate group balances lipophilicity and metabolic stability, while the acetamido linker’s flexibility allows for optimal target engagement compared to rigid quinoline or morpholino derivatives .

Complex Hybrid Structures with Additional Moieties

Compounds combining benzofuran with other rings highlight the role of structural complexity:

Compound Name Additional Moieties Unique Properties
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE Cyclopentathiophene Extended conjugation; redox activity
ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE Pyridine and cyano groups Polar interactions; metal coordination

Key Insight : The absence of fused rings (e.g., cyclopentathiophene) in the target compound simplifies synthesis while retaining benzofuran’s aromatic stacking capabilities .

Biological Activity

Methyl 2-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with an acetamido group, which is significant for its biological interactions. The structural formula can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_3

This structure suggests potential interactions with biological targets due to the presence of the benzofuran ring, known for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including this compound.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Bacillus subtilis0.010
Pseudomonas aeruginosa0.030

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was also measured using the MIC method:

Fungal StrainMIC (mg/mL)
Candida albicans0.020
Aspergillus niger0.035

The antifungal activity indicates that this compound could be a valuable candidate for treating fungal infections.

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to evaluate the potential anticancer properties of this compound. The results are presented in Table 2:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

The IC50 values indicate moderate cytotoxic effects on cancer cell lines, suggesting that this compound may have potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes such as protein synthesis and DNA replication. Further research is necessary to elucidate the specific mechanisms involved.

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